Amidox

Description

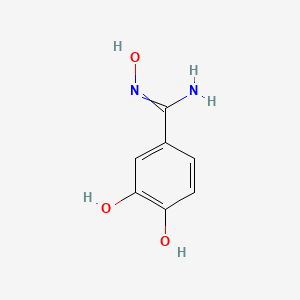

Structure

3D Structure

Properties

CAS No. |

95933-72-5 |

|---|---|

Molecular Formula |

C7H8N2O3 |

Molecular Weight |

168.15 g/mol |

IUPAC Name |

N',3,4-trihydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H8N2O3/c8-7(9-12)4-1-2-5(10)6(11)3-4/h1-3,10-12H,(H2,8,9) |

InChI Key |

JOAASNKBYBFGDN-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=NO)N)O)O |

Isomeric SMILES |

C1=CC(=C(C=C1/C(=N\O)/N)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C(=NO)N)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3,4-dihydroxybenzamidoxime Amidox |

Origin of Product |

United States |

Foundational & Exploratory

Amidox: A Technical Guide to its Mechanism of Action as a Ribonucleotide Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Amidox (3,4-dihydroxybenzamidoxime), a potent inhibitor of the enzyme ribonucleotide reductase (RR). This compound has demonstrated significant potential as an anticancer agent, primarily through its ability to disrupt the synthesis of DNA precursors. This document details the molecular interactions, cellular consequences, and relevant experimental methodologies for studying this compound and similar compounds.

Core Mechanism of Action: Inhibition of Ribonucleotide Reductase

This compound's primary molecular target is ribonucleotide reductase, a critical enzyme responsible for the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). This process is the rate-limiting step in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair. By inhibiting RR, this compound effectively depletes the cellular pool of dNTPs, leading to the cessation of DNA synthesis and subsequent cell cycle arrest and apoptosis in rapidly dividing cancer cells.

The proposed mechanism for RR inhibition by this compound, a polyhydroxy-substituted benzoic acid derivative, is linked to its capacity to trap free radicals. This is a key feature, as the catalytic cycle of ribonucleotide reductase involves a tyrosyl free radical. Additionally, while this compound has been shown to form iron complexes, this is not considered the principal mechanism of its anticancer activity[1][2].

Impact on Intracellular Deoxynucleoside Triphosphate (dNTP) Pools

A direct and measurable consequence of this compound's inhibition of ribonucleotide reductase is a significant alteration of the intracellular dNTP pools. Experimental evidence from studies on human promyelocytic leukemia (HL-60) cells has demonstrated that treatment with this compound leads to a decrease in the concentrations of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine triphosphate (dATP). Interestingly, the levels of deoxythymidine triphosphate (dTTP) have been observed to increase under these conditions.

This imbalance in dNTP pools is a crucial factor in the cytotoxic effects of this compound. The depletion of specific dNTPs stalls DNA replication forks, leading to DNA damage and the activation of cell cycle checkpoints.

Synergistic Antineoplastic Effects with Cytarabine (Ara-C)

This compound has been shown to act synergistically with the chemotherapeutic agent cytarabine (Ara-C). The mechanism underlying this synergy is the this compound-induced depletion of dCTP pools. This reduction in endogenous dCTP lessens the competition for the active metabolite of Ara-C, Ara-CTP, to be incorporated into DNA. Furthermore, pre-incubation of HL-60 cells with this compound has been demonstrated to significantly increase the intracellular concentrations of Ara-CTP, by as much as 576% and 1143% with 75 µM and 100 µM of this compound, respectively[3]. This enhanced accumulation of Ara-CTP leads to a more profound inhibition of DNA synthesis and a greater cytotoxic effect.

Quantitative Data on the Biological Activity of this compound

The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound in the HL-60 human promyelocytic leukemia cell line.

| Parameter | Cell Line | Value (µM) | Reference(s) |

| IC50 (Growth Inhibition) | HL-60 | 25 - 30 | [3][4] |

| IC50 (Colony Formation) | HL-60 | 13 - 20 | [3][4] |

Signaling Pathways and Cellular Responses to this compound

The inhibition of ribonucleotide reductase and the subsequent depletion of dNTP pools by this compound triggers a cascade of cellular events, primarily activating the DNA damage response (DDR) pathway. While specific studies detailing the complete signaling network activated by this compound are limited, the known consequences of RR inhibition allow for the postulation of the following signaling pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of ribonucleotide reductase inhibitors like this compound.

Cell Proliferation Inhibition Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

-

Leukemia cell line (e.g., HL-60)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent as the highest this compound concentration) and untreated control wells.

-

Incubate the plate for 48-72 hours.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for MTT).

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of cell growth inhibition relative to the untreated control and determine the IC50 value using a dose-response curve.[5][6][7][8][9]

Soft Agar Colony Formation Assay

This assay assesses the ability of a compound to inhibit anchorage-independent growth, a hallmark of cancer cells.

Materials:

-

Cancer cell line (e.g., HL-60)

-

Complete culture medium

-

Agarose (cell culture grade)

-

6-well plates

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Cell Layer: Prepare a single-cell suspension of the cancer cells. Mix the cells with a 0.3% agarose solution in complete medium to a final concentration of 5,000-10,000 cells/mL.

-

Carefully layer 1 mL of the cell-agarose suspension on top of the solidified bottom agar layer.

-

Allow the top layer to solidify at room temperature.

-

Treatment: Add 1 mL of complete medium containing various concentrations of this compound (and a vehicle control) on top of the solidified cell layer.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 14-21 days.

-

Feed the colonies every 3-4 days by adding fresh medium with the appropriate concentration of this compound.

-

Staining and Counting: After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.

-

Wash the wells with PBS and count the number of colonies (typically >50 cells) using a microscope.

-

Calculate the percentage of colony formation inhibition relative to the control.[10][11][12][13][14]

HPLC Analysis of Intracellular dNTP Pools

This method allows for the quantification of intracellular dNTP concentrations.

Materials:

-

Cell culture flasks

-

This compound

-

Ice-cold 60% methanol

-

Trichloroacetic acid (TCA)

-

Freon-trioctylamine solution

-

HPLC system with a suitable column (e.g., C18) and detector (UV or MS/MS)

-

dNTP standards

Procedure:

-

Culture cells to a sufficient density (e.g., 1-5 x 10^7 cells per sample).

-

Treat the cells with this compound at the desired concentrations for a specified time.

-

Extraction:

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Extract the nucleotides by adding ice-cold 60% methanol or a TCA solution.

-

Incubate on ice to precipitate macromolecules.

-

Centrifuge to pellet the debris.

-

-

Neutralization (if using TCA): Neutralize the supernatant with a Freon-trioctylamine solution.

-

HPLC Analysis:

-

Inject the supernatant into the HPLC system.

-

Separate the dNTPs using an appropriate gradient elution.

-

Detect the dNTPs by their UV absorbance or by mass spectrometry.

-

-

Quantification: Quantify the dNTPs by comparing their peak areas to those of known standards.[15][16][17][18][19]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the preclinical evaluation of a ribonucleotide reductase inhibitor like this compound.

Conclusion

This compound is a potent ribonucleotide reductase inhibitor with a clear mechanism of action centered on the depletion of essential DNA precursors. Its demonstrated efficacy in vitro, particularly its synergistic effects with existing chemotherapies, makes it a promising candidate for further preclinical and clinical development. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation of this compound and other novel anticancer agents targeting the ribonucleotide reductase pathway.

References

- 1. Iron binding capacity of didox (3,4-dihydroxybenzohydroxamic acid) and this compound (3,4-dihydroxybenzamidoxime) new inhibitors of the enzyme ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iron binding capacity of didox (3,4 dihydroxybenzohydroxamic acid) and this compound (3,4 dihydroxybenzamidoxime) two inhibitors of the enzyme ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of ribonucleotide reductase, potentiates the action of Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification of compounds that preferentially suppress the growth of T‐cell acute lymphoblastic leukemia‐derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. artscimedia.case.edu [artscimedia.case.edu]

- 11. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. researchgate.net [researchgate.net]

- 14. lab.moffitt.org [lab.moffitt.org]

- 15. Fast and sensitive HPLC-MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Fast and sensitive HPLC–MS/MS method for direct quantification of intracellular deoxyribonucleoside triphosphates from tissue and cells | UW Bioengineering [bioe.uw.edu]

- 18. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Amidox: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Mechanism of Action of a Potent Ribonucleotide Reductase Inhibitor.

Introduction

Amidox, also known by its systematic IUPAC name N',3,4-trihydroxybenzenecarboximidamide, is a small molecule of significant interest in the fields of medicinal chemistry and oncology.[1] As a potent inhibitor of ribonucleotide reductase (RR), it plays a crucial role in the de novo synthesis of deoxyribonucleotides, the essential precursors for DNA replication and repair.[2][3] This inhibitory action positions this compound as a valuable compound for investigation in cancer chemotherapy, often in combination with other antineoplastic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, tailored for researchers, scientists, and professionals involved in drug development.

Chemical Structure and Properties

This compound is a catechol derivative characterized by a benzamidoxime moiety. Its chemical identity is well-established with the CAS number 95933-72-5.[1] The presence of hydroxyl and amidoxime functional groups dictates its chemical behavior and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some experimental values are available, others are computed predictions and should be considered as such.

| Property | Value | Source |

| IUPAC Name | N',3,4-trihydroxybenzenecarboximidamide | [1] |

| Synonyms | 3,4-Dihydroxybenzamidoxime, NSC-343341, VF 236 | [1] |

| CAS Number | 95933-72-5 | [1] |

| Molecular Formula | C₇H₈N₂O₃ | [1] |

| Molecular Weight | 168.15 g/mol | [1] |

| Boiling Point | 292.1°C at 760 mmHg | [4] |

| Density | 1.626 g/cm³ | [4] |

| Solubility | Soluble in water | [5] |

| Appearance | Solid | [6] |

Mechanism of Action: Inhibition of Ribonucleotide Reductase

This compound exerts its primary biological effect through the potent inhibition of ribonucleotide reductase (RR), the rate-limiting enzyme in the synthesis of deoxyribonucleoside diphosphates (dNDPs) from ribonucleoside diphosphates (NDPs).[2][3][7] This process is fundamental for maintaining a balanced pool of deoxyribonucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[8]

The inhibition of RR by this compound leads to a significant imbalance in the intracellular dNTP pools. Specifically, exposure of cells to this compound results in a marked decrease in the concentrations of deoxycytidine triphosphate (dCTP), deoxyguanosine triphosphate (dGTP), and deoxyadenosine triphosphate (dATP), while the concentration of deoxythymidine triphosphate (dTTP) increases.[2][3]

This disruption of dNTP pools has profound consequences for cellular proliferation, particularly in rapidly dividing cancer cells, and forms the basis of its synergistic effects with other chemotherapeutic agents.

Synergistic Action with Cytarabine (Ara-C)

A notable application of this compound is its ability to potentiate the cytotoxic effects of cytarabine (Ara-C), a cornerstone of leukemia therapy. Ara-C requires intracellular phosphorylation to its active triphosphate form, Ara-CTP, to exert its anticancer effects by inhibiting DNA polymerase. The efficacy of Ara-C is often limited by the intracellular concentration of its competitor, dCTP.

By inhibiting ribonucleotide reductase, this compound depletes the intracellular pool of dCTP. This reduction in dCTP levels leads to a significant increase in the intracellular accumulation of Ara-CTP, thereby enhancing the therapeutic efficacy of Ara-C.[2][3] Studies have shown that pre-incubation of leukemia cells with this compound can lead to a several-fold increase in intracellular Ara-CTP levels.[3]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a general experimental workflow, the following diagrams are provided in the DOT language for Graphviz.

Caption: Mechanism of this compound action on the ribonucleotide reductase pathway.

Caption: Synergistic action of this compound and Ara-C in inhibiting DNA synthesis.

Experimental Protocols

General Synthesis of Amidoximes

A general procedure for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine. For the synthesis of 3,4-dihydroxybenzamidoxime (this compound), a potential starting material would be 3,4-dihydroxybenzonitrile. The synthesis would likely proceed as follows:

-

Reaction Setup: A solution of 3,4-dihydroxybenzonitrile is prepared in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Addition of Reagents: Hydroxylamine hydrochloride and a base, such as sodium carbonate or sodium hydroxide, are added to the solution. The base is necessary to liberate the free hydroxylamine from its hydrochloride salt.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the reaction to completion.

-

Workup and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup, which may involve extraction with an organic solvent like ethyl acetate. The product can be further purified by recrystallization or column chromatography.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

The purity and quantification of this compound can be assessed using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). While a specific method for this compound is not detailed, a general approach based on methods for similar phenolic compounds would involve:

-

Column: A C18 stationary phase is commonly used for the separation of polar aromatic compounds.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) would be suitable.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound (likely in the range of 260-280 nm due to the phenolic and aromatic structure) would be appropriate.

-

Quantification: Quantification can be achieved by creating a calibration curve with known concentrations of a purified this compound standard.

Conclusion

This compound is a promising ribonucleotide reductase inhibitor with a well-defined mechanism of action that leads to the depletion of essential deoxyribonucleotides for DNA synthesis. Its ability to potentiate the effects of established chemotherapeutic agents like Ara-C highlights its potential in combination therapies for cancer. Further research into its detailed pharmacological properties, along with the development of specific and validated analytical and synthesis protocols, will be crucial for its advancement as a therapeutic agent. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing the current knowledge and pointing towards areas for future investigation.

References

- 1. This compound | C7H8N2O3 | CID 135413522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, an inhibitor of ribonucleotide reductase, potentiates the action of Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical modulation of Ara-C effects by this compound, an inhibitor of ribonucleotide reductase in HL-60 promyelocytic human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemigran.com [chemigran.com]

- 5. vigon.com [vigon.com]

- 6. 3,4-Dihydroxybenzamidoxime | CymitQuimica [cymitquimica.com]

- 7. Ribonucleotide reductase - Wikipedia [en.wikipedia.org]

- 8. DNA damage and cell cycle regulation of ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and characterization of Amidox

An In-depth Technical Guide on the Synthesis and Characterization of Amidoximes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, characterization, and biological significance of amidoximes. Amidoximes are a class of organic compounds that serve as versatile building blocks in the synthesis of various heterocyclic compounds and are of significant interest to medicinal chemists and biologists.[1] They possess a wide range of biological activities, including acting as nitric oxide (NO) donors, which is crucial for processes like vasodilation.[1][2]

Synthesis of Amidoximes

The synthesis of amidoximes can be achieved through several routes, with the most common and established method being the nucleophilic attack of hydroxylamine on a nitrile group.[2][3][4] Various modifications to this primary method have been developed to improve yields and reaction conditions.

Common Synthetic Methodologies

The reaction of nitriles with hydroxylamine is the most widely used method for preparing amidoximes, often resulting in high yields.[3] This method can be performed under various conditions, including the use of different bases, solvents, and energy sources like microwave or ultrasonic irradiation to enhance reaction rates and yields.[2][3] Other synthetic pathways include the reaction of primary nitroalkanes with magnesium or lithium amides, and one-pot syntheses from carboxylic acids, amides, or acid chlorides.[5][6]

Table 1: Summary of Selected Amidoxime Synthesis Methods

| Starting Material | Reagents & Conditions | Yield (%) | Reference |

| Nitrile | Hydroxylamine hydrochloride, Sodium carbonate, Ethanol/Water, Reflux | High | [3][7] |

| Nitrile | Hydroxylamine, Solvent-free, Ultrasonic irradiation | 70-85 | [2][3] |

| Nitrile | Hydroxylamine hydrochloride, Triethylamine, Water, Room temperature | Good | [4] |

| Primary Nitroalkane | Magnesium or Lithium amides | Varies | [5] |

| Carboxylic Acid | I₂, PPh₃, Amine, Triethylamine, Hydroxylamine hydrochloride, DCM | Good | [6] |

| Secondary Amide | I₂, PPh₃, Triethylamine, Hydroxylamine hydrochloride, DCM | Good | [6] |

| Imidoylbenzotriazoles | Hydroxylamine, Microwave irradiation (5-15 min) | 65-81 | [3] |

Experimental Protocol: Synthesis from Nitriles

This protocol describes a general and widely adopted procedure for the synthesis of amidoximes from the corresponding nitrile.

Objective: To synthesize an amidoxime derivative from a nitrile precursor.

Materials:

-

Nitrile (1.0 eq)

-

Hydroxylamine hydrochloride (4.0 eq)

-

Sodium carbonate (2.0 eq)

-

Ethanol

-

Water

-

Ethyl acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

A solution is prepared by dissolving the nitrile (e.g., 2.5 mmol), hydroxylamine hydrochloride (e.g., 10.0 mmol), and sodium carbonate (e.g., 5.0 mmol) in a mixture of water (e.g., 6 mL) and ethanol (e.g., 9 mL).[7]

-

The reaction mixture is transferred to a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

-

The mixture is heated to reflux and maintained for approximately 3 hours.[7] The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

After completion, the reaction is allowed to cool to room temperature.

-

The ethanol is removed from the mixture under reduced pressure using a rotary evaporator.[7]

-

The remaining aqueous layer is extracted three times with ethyl acetate (e.g., 3 x 10 mL).[7]

-

The combined organic fractions are dried over anhydrous Na₂SO₄.[7]

-

The solvent is removed under reduced pressure to yield the desired amidoxime product.[7] In many cases, the product is sufficiently pure for further use without additional purification.[7]

Characterization of Amidoximes

The structural elucidation and confirmation of synthesized amidoximes are performed using a combination of spectroscopic and analytical techniques. The unique structural feature of amidoximes is the presence of both an acidic hydroxyl group and a basic amino group on the same carbon atom, which imparts amphoteric properties.[1][2]

Analytical Techniques

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Amidoximes typically exhibit characteristic absorption bands for C=N stretching (1680–1650 cm⁻¹), N-O stretching (950–920 cm⁻¹), and O-H stretching (3600–3450 cm⁻¹).[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure. For example, in the ¹H NMR spectrum of 4,4'-Oxy-bis-benzamide oxime in DMSO-d₆, the protons of the amino group appear as a singlet at 5.74 ppm, while the aromatic protons appear as doublets at 7.66 and 6.99 ppm.[7]

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and confirm its elemental composition.

-

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N), which is compared against the calculated values for the expected molecular formula.[7]

-

Melting Point: The melting point is a key physical property used to assess the purity of the synthesized compound.

Table 2: Key Characterization Data for Amidoximes

| Technique | Feature | Typical Range / Observation | Reference |

| IR Spectroscopy | C=N stretch | 1680–1650 cm⁻¹ | [2] |

| N-O stretch | 950–920 cm⁻¹ | [2] | |

| O-H stretch | 3600–3450 cm⁻¹ | [2] | |

| ¹H NMR | -NH₂ protons | Broad singlet, chemical shift is solvent dependent | [7] |

| -OH proton | Broad singlet, chemical shift is solvent dependent | ||

| Acidity (pKa) | Protonated Oxime Nitrogen (pKa₁) | ~4.85 - 5.78 | [8] |

| Oxime Hydroxyl Group (pKa₂) | ~12.36 - 13.21 | [8] |

Characterization Workflow

A logical workflow is essential for the efficient and thorough characterization of newly synthesized amidoxime compounds.

Caption: General workflow for the synthesis and characterization of amidoximes.

Biological Role and Signaling Pathways

Amidoximes are recognized in medicinal chemistry for their diverse biological activities.[1] A particularly important function is their ability to act as prodrugs that release nitric oxide (NO) in vivo.[3][9] NO is a critical signaling molecule involved in numerous physiological processes, including the relaxation of blood vessels.[2][9]

Nitric Oxide (NO) Donation Pathway

The in vivo oxidation of amidoximes is a key pathway for NO release. This metabolic conversion is primarily mediated by Cytochrome P450 (CYP450) enzymes in the presence of NADPH and oxygen.[3][9][10] The enzymatic reaction oxidizes the amidoxime, leading to the release of NO and the formation of corresponding amide or nitrile byproducts.[3] This mechanism is of high interest, especially in cases where the natural nitric oxide synthase (NOS) pathway is dysfunctional.[3]

Caption: In vivo oxidation of amidoximes to release nitric oxide via the CYP450 pathway.

Prodrug Function and Logical Relationships

The utility of amidoximes in drug development often stems from their role as prodrugs. Besides being oxidized to release NO, they can also be reduced in vivo to form the corresponding amidines, which may exhibit their own potent antimicrobial activities against various pathogens.[3][7] This dual potential makes the amidoxime moiety a valuable functional group in designing new therapeutic agents.

Caption: Logical relationship of amidoximes as prodrugs leading to distinct active species.

References

- 1. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amidoxime | 186953-55-9 | Benchchem [benchchem.com]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Studies on the synthesis of amidoximes from nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient one-pot synthesis of N -substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08207C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors | Semantic Scholar [semanticscholar.org]

Amidox: A Technical Guide to its Discovery, History, and Mechanism as a Ribonucleotide Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidox, chemically known as 3,4-dihydroxybenzamidoxime, is a potent inhibitor of the enzyme ribonucleotide reductase (RR). As a critical enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA synthesis and repair, RR is a well-established target for cancer chemotherapy. This compound, a polyhydroxy-substituted benzoic acid derivative, has demonstrated significant potential as an antineoplastic agent, particularly in hematological malignancies. This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental data related to this compound.

Discovery and History

This compound emerged as a novel polyhydroxy-substituted benzoic acid derivative with potent inhibitory activity against ribonucleotide reductase.[1][2][3] While the specific timeline and researchers behind its initial synthesis and identification as an RR inhibitor are not extensively detailed in publicly available literature, its characterization as a "new" inhibitor in the early 2000s suggests its development as part of a focused effort to discover more effective and less toxic alternatives to existing RR inhibitors like hydroxyurea. Research conducted at the Institute of Clinical Pathology at the University of Vienna played a significant role in elucidating its cytotoxic and apoptotic effects in leukemia cell lines.[1] Molecules for Health has been involved in its development for the treatment of cancer.[4]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of ribonucleotide reductase. This inhibition leads to a depletion of the intracellular pools of dATP, dCTP, and dGTP. Interestingly, the concentration of dTTP has been observed to increase following this compound treatment.[2][3] This imbalance in dNTP pools disrupts DNA synthesis and repair, ultimately leading to cell cycle arrest and the induction of apoptosis.

The inhibition of ribonucleotide reductase by this compound is thought to be mediated through its interaction with the iron center of the R2 subunit of the enzyme, which is crucial for the generation of the tyrosyl radical necessary for catalysis. While this compound is capable of forming an iron complex, its cytotoxic action is not solely attributable to this iron-chelating property and cannot be reversed by the addition of iron-saturated transferrin or iron-ammonium citrate.[5]

The depletion of dNTPs triggers a cellular stress response that activates apoptotic signaling pathways. In HL-60 human promyelocytic leukemia cells, this compound treatment has been shown to induce the processing of both caspase-8 and caspase-9, suggesting the involvement of both the extrinsic and intrinsic apoptotic pathways.[1] This activation of initiator caspaces leads to the subsequent activation of executioner caspases, such as caspase-3, which are responsible for the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Quantitative Data

The inhibitory effects of this compound have been quantified in various in vitro studies. The following tables summarize the key quantitative data available.

| Cell Line | Assay | IC50 Value | Reference |

| HL-60 | Growth Inhibition | 25 µM | [2] |

| HL-60 | Growth Inhibition | 30 µM | [3] |

| HL-60 | Colony Formation | 13 µM | [2] |

| HL-60 | Colony Formation | 20 µM | [3] |

Table 1: Cellular Inhibitory Concentrations (IC50) of this compound. This table presents the half-maximal inhibitory concentrations of this compound on the growth and colony formation of the HL-60 human promyelocytic leukemia cell line.

| dNTP | Change upon this compound Treatment |

| dATP | Decrease |

| dCTP | Decrease |

| dGTP | Decrease |

| dTTP | Increase |

Table 2: Effect of this compound on Intracellular dNTP Pools. This table summarizes the changes observed in the intracellular concentrations of deoxyribonucleoside triphosphates in HL-60 cells following treatment with this compound.[2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide overviews of the key experimental protocols used in the characterization of this compound.

Cell Growth Inhibition Assay

The cell growth inhibition assay is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

-

Cell Seeding: Cancer cells (e.g., HL-60) are seeded in 96-well plates at a predetermined density to ensure logarithmic growth during the experiment.

-

Compound Treatment: A serial dilution of this compound is added to the wells, with a control group receiving only the vehicle (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: Cell viability is assessed using various methods, such as the Sulforhodamine B (SRB) assay, MTT assay, or a real-time cell monitoring system.

-

Data Analysis: The percentage of cell viability is plotted against the drug concentration, and the IC50 value is calculated using a four-parameter logistic model.

Soft Agar Colony Formation Assay

This assay measures the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.

-

Base Agar Layer: A layer of 0.5% to 1% agar in culture medium is solidified in 6-well plates or 35 mm dishes.

-

Top Agar Layer with Cells: A single-cell suspension is mixed with a lower concentration of agar (e.g., 0.3-0.7%) in culture medium containing various concentrations of this compound. This mixture is then layered on top of the base agar.

-

Incubation: The plates are incubated for 10 to 28 days, with periodic feeding with fresh medium.

-

Colony Staining and Counting: Colonies are stained with a solution like 0.005% Crystal Violet and counted using a dissecting microscope. The number of colonies in the treated groups is compared to the untreated control.

HPLC Analysis of Intracellular dNTP Pools

High-Performance Liquid Chromatography (HPLC) is used to separate and quantify the intracellular concentrations of dNTPs.

-

Cell Lysis and Extraction: Cells are treated with this compound for a specific duration, harvested, and then lysed. The nucleotides are extracted using a solution like 6% trichloroacetic acid.

-

Neutralization: The acidic extract is neutralized, typically with a base like potassium carbonate.

-

Chromatographic Separation: The neutralized extract is injected into an HPLC system equipped with a reverse-phase column (e.g., C18). A mobile phase with an ion-pairing agent (e.g., tetrabutylammonium hydroxide) and a phosphate buffer is used to separate the dNTPs.

-

Detection and Quantification: The eluted dNTPs are detected by UV absorbance at 254 nm. The concentration of each dNTP is determined by comparing the peak area to a standard curve generated with known concentrations of dNTPs.

Visualizations

Ribonucleotide Reductase Inhibition and Downstream Effects

Caption: Inhibition of Ribonucleotide Reductase by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's in vitro activity.

This compound-Induced Apoptotic Signaling Pathway

Caption: Apoptotic signaling cascade initiated by this compound.

Conclusion and Future Directions

This compound is a promising ribonucleotide reductase inhibitor with demonstrated efficacy in preclinical cancer models. Its ability to disrupt DNA synthesis and induce apoptosis makes it a compelling candidate for further development, both as a single agent and in combination with other chemotherapeutic drugs like cytarabine (Ara-C).[2][3] Future research should focus on elucidating the precise molecular interactions between this compound and ribonucleotide reductase to facilitate the design of even more potent and selective inhibitors. Furthermore, comprehensive in vivo studies are necessary to evaluate its pharmacokinetic and pharmacodynamic properties, as well as its safety and efficacy in various cancer models. The exploration of potential off-target effects and interactions with other cellular signaling pathways will also be crucial for a complete understanding of its pharmacological profile.

References

- 1. Activation of caspases and induction of apoptosis by novel ribonucleotide reductase inhibitors this compound and didox - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemical modulation of Ara-C effects by this compound, an inhibitor of ribonucleotide reductase in HL-60 promyelocytic human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, an inhibitor of ribonucleotide reductase, potentiates the action of Ara-C in HL-60 human promyelocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound - AdisInsight [adisinsight.springer.com]

- 5. Iron binding capacity of trimidox (3,4,5-trihydroxybenzamidoxime), a new inhibitor of the enzyme ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

Amidox (NSC 343341): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amidox (NSC 343341), a polyhydroxy-substituted benzoic acid derivative identified as 3,4-dihydroxybenzamidoxime, is a potent inhibitor of ribonucleotide reductase (RR). This enzyme is a critical component in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication and repair. By targeting RR, this compound disrupts DNA synthesis, leading to the inhibition of cancer cell proliferation. This technical guide provides a comprehensive overview of the existing research on this compound, summarizing key quantitative data, outlining experimental methodologies where available, and visualizing its mechanism of action and experimental workflows. The primary focus of the available literature is on its efficacy in leukemia models, particularly in HL-60 human promyelocytic leukemia cells, and its synergistic effects when used in combination with cytarabine (Ara-C).

Core Mechanism of Action

This compound exerts its anticancer effects primarily through the inhibition of ribonucleotide reductase. RR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the production of dNTPs. The inhibition of RR by this compound leads to a depletion of the intracellular pools of dATP, dCTP, and dGTP, which are necessary for DNA synthesis. Interestingly, an increase in dTTP levels has been observed, the mechanism for which is not fully elucidated in the reviewed literature. This imbalance in dNTP pools ultimately results in the cessation of DNA replication and cell cycle arrest, leading to an anti-proliferative effect on cancer cells.[1][2]

Interaction with Ribonucleotide Reductase

While the precise molecular interaction is not fully detailed in the available abstracts, it is suggested that this compound, similar to other hydroxamic acid derivatives, interferes with the iron center of the R2 subunit of ribonucleotide reductase. The R2 subunit contains a tyrosyl free radical that is essential for the enzyme's catalytic activity, and this radical is stabilized by a di-iron center. By interacting with this iron center, this compound likely destabilizes the tyrosyl radical, thereby inactivating the enzyme.

Caption: Mechanism of Action of this compound.

In Vitro Efficacy

The majority of published research on this compound focuses on its activity in the HL-60 human promyelocytic leukemia cell line.

Quantitative Data Summary

| Cell Line | Assay Type | IC50 Value (µM) | Reference |

| HL-60 | Growth Inhibition | 25 | [2] |

| HL-60 | Growth Inhibition | 30 | [3] |

| HL-60 | Colony Formation | 13 | [2] |

| HL-60 | Colony Formation | 20 | [3] |

| L1210 | Ribonucleotide Reductase Inhibition | 38 | [1] |

| Cell Line | Treatment | dATP Pool | dCTP Pool | dGTP Pool | dTTP Pool | Reference |

| HL-60 | 50 µM this compound (24h) | Decrease | Decrease | Decrease | Increase | [2] |

| HL-60 | 75 µM this compound (24h) | Decrease | Decrease | Decrease | Increase | [2] |

Synergistic Effects with Cytarabine (Ara-C)

This compound has been shown to potentiate the cytotoxic effects of cytarabine (Ara-C), a standard chemotherapeutic agent used in the treatment of acute myeloid leukemia. Ara-C is a prodrug that is converted intracellularly to its active form, Ara-CTP, which is a competitive inhibitor of DNA polymerase.

Mechanism of Synergy

The synergistic effect of this compound and Ara-C is attributed to the modulation of dNTP pools by this compound. The decrease in the intracellular concentration of dCTP, caused by the inhibition of ribonucleotide reductase, reduces the competition for DNA polymerase, thereby enhancing the incorporation of Ara-CTP into DNA. Furthermore, the altered dNTP pools can lead to an increase in the phosphorylation of Ara-C to Ara-CTP.

Caption: Synergy between this compound and Ara-C.

Quantitative Data on Synergy

| Cell Line | Pre-treatment | Increase in Intracellular Ara-CTP | Reference |

| HL-60 | 75 µM this compound (24h) | 576% | [2] |

| HL-60 | 100 µM this compound (24h) | 1143% | [2] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain abstracts. The following outlines are based on the information provided in the search results and standard laboratory practices.

Cell Culture and Drug Treatment (General Outline)

-

Cell Line: HL-60 (human promyelocytic leukemia) cells are typically cultured in RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Drug Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which is then diluted in culture medium to the desired final concentrations for experiments.

Growth Inhibition Assay (General Outline)

-

Cells are seeded in multi-well plates at a specific density.

-

Varying concentrations of this compound are added to the wells.

-

Cells are incubated for a defined period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as MTT or by cell counting.

-

The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.

Colony Formation Assay (Soft Agar) (General Outline)

-

A base layer of agar in culture medium is prepared in petri dishes.

-

HL-60 cells are treated with this compound for a specified duration (e.g., 24 hours).

-

After treatment, cells are washed and resuspended in a top layer of agar in culture medium.

-

This cell suspension is poured over the base layer.

-

Plates are incubated for a period that allows for colony formation (e.g., 7-14 days).

-

Colonies are stained and counted.

-

The IC50 for colony formation is determined.

dNTP Pool Analysis by HPLC (General Outline)

-

Cell Lysis and Extraction: HL-60 cells are treated with this compound. After incubation, cells are harvested and lysed. dNTPs are extracted, typically using a cold methanol or trichloroacetic acid precipitation method.

-

HPLC Analysis: The extracted dNTPs are separated and quantified using high-performance liquid chromatography (HPLC). The specific details of the HPLC system (e.g., column type, mobile phase composition, gradient, and detector) were not available in the reviewed abstracts.

Caption: General Experimental Workflow.

In Vivo Studies

Limited in vivo data for this compound (NSC 343341) is available in the reviewed literature. One study reported that 3,4-dihydroxybenzaldoxime, a compound closely related to or identical to this compound, demonstrated significant antitumor activity in a murine model of L1210 leukemia, with a 100% increase in life span.[1] However, detailed protocols for these in vivo experiments, including drug formulation, administration route, and dosing schedule, were not provided in the abstract. There is a notable lack of published in vivo studies for this compound in solid tumor models.

Research Gaps and Future Directions

The existing research on this compound provides a strong rationale for its potential as an anticancer agent, particularly for hematological malignancies. However, several key areas require further investigation:

-

Detailed Mechanism of Interaction: Elucidating the precise binding mode of this compound to the R2 subunit of ribonucleotide reductase would be valuable for structure-based drug design and the development of more potent analogs.

-

Activity in Solid Tumors: The efficacy of this compound in solid tumor models remains largely unexplored. In vitro screening against a panel of solid tumor cell lines and subsequent in vivo xenograft studies are warranted.

-

Pharmacokinetics and Pharmacodynamics: Comprehensive studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its pharmacodynamic effects in vivo.

-

Combination Therapies: While the synergy with Ara-C is promising, investigating combinations of this compound with other chemotherapeutic agents or targeted therapies could reveal further therapeutic opportunities.

-

Resistance Mechanisms: Understanding potential mechanisms of resistance to this compound will be crucial for its long-term clinical development.

Conclusion

This compound (NSC 343341) is a potent ribonucleotide reductase inhibitor with well-documented in vitro activity against HL-60 promyelocytic leukemia cells. Its ability to disrupt dNTP pools and synergize with cytarabine highlights its potential as a therapeutic agent for leukemia. While promising, the publicly available data is limited, and further research is necessary to fully characterize its therapeutic potential, particularly in solid tumors and in vivo models. The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the future of this compound as a cancer therapeutic.

References

- 1. Antitumor effects of biologic reducing agents related to 3,4-dihydroxybenzylamine: dihydroxybenzaldehyde, dihydroxybenzaldoxime, and dihydroxybenzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3,4-Dihydroxybenzylamine: a dopamine analog with enhanced antitumor activity against B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diorganotin(IV) derivatives of substituted N-hydroxybenzamides with selective cytotoxicity in vitro and potent antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Efficacy of Amidoxime Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amidoxime derivatives have emerged as a promising class of small molecules in oncology research, demonstrating significant in vitro cytotoxic and antiproliferative effects across a spectrum of cancer cell lines. This technical guide provides a comprehensive overview of the current landscape of in vitro studies on amidoxime-based compounds. It is designed to serve as a resource for researchers and drug development professionals, offering a consolidated summary of quantitative data, detailed experimental methodologies, and an exploration of the signaling pathways implicated in their mechanism of action. The structural diversity of amidoxime derivatives allows for a broad range of biological activities, with several studies highlighting their potential to inhibit key oncogenic pathways and induce programmed cell death.

Data Presentation: In Vitro Cytotoxicity of Amidoxime Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values of various amidoxime derivatives against a panel of human cancer cell lines, as reported in recent literature. This data provides a quantitative measure of the cytotoxic potency of these compounds and allows for a comparative analysis of their activity spectrum.

| Compound Class | Cancer Type | Cell Line | Compound | IC50 (µM) | Reference |

| Quinazoline Amidoxime Analogues | Non-Small Cell Lung Cancer | HCC827 (EGFR Del19) | 4c | 0.16 | |

| Non-Small Cell Lung Cancer | H1975 | 4c | >10 | ||

| Non-Small Cell Lung Cancer | H23 | 4c | >10 | ||

| Triazolyl-appended Quinoline Amidoximes | Lung Adenocarcinoma | A549 | 18 | 6.52 | [1][2] |

| Cervical Carcinoma | HeLa | 20 | 7.15 | [1][2] | |

| Colorectal Adenocarcinoma | SW620 | 20 | 7.24 | [1][2] | |

| Triazolyl-appended Aryl Amidoximes | Colorectal Adenocarcinoma | SW620 | 12 | Moderate Inhibition | [1] |

| Cervical Carcinoma | HeLa | 12 | Moderate Inhibition | [1] | |

| Triazolyl-appended Indole Amidoximes | Colorectal Adenocarcinoma | SW620 | 14, 17 | Moderate Inhibition | [1] |

| Cervical Carcinoma | HeLa | 14, 17 | Moderate Inhibition | [1] | |

| Betulonic Acid Amide Derivatives | Breast Cancer | MCF-7 | EB171 | ~20 | [3] |

| Melanoma | A375 | EB171 | 17 | [3] | |

| Melanoma | COLO 829 | EB171 | 35 | [3] | |

| Isoxazole-Carboxamide Derivatives | Liver Cancer | Hep3B | 2d, 2e | ~23 µg/ml | [4][5] |

| Cervical Cancer | HeLa | 2d | 15.48 µg/ml | [4][5] | |

| Breast Cancer | MCF-7 | 2a | 39.80 µg/ml | [4][5] | |

| Platinum(II) Amidoxime Complexes | Colon Cancer | SW480 | [Pt(p-CF3C6H4C(NH)=NO)(Me2SO)2] | 0.51 |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the anticancer activity of amidoxime derivatives are provided below. These protocols represent standard procedures and may require optimization based on the specific cell lines and compounds being investigated.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cancer cell lines

-

Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the amidoxime compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells after treatment and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the effect of amidoxime compounds on the expression and phosphorylation status of proteins in key signaling pathways.

Materials:

-

Treated and untreated cancer cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-caspase-3, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Mechanisms of Action

Several in vitro studies have begun to elucidate the molecular mechanisms by which amidoxime derivatives exert their anticancer effects. A prominent mechanism involves the modulation of key signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway

Some quinazoline-based amidoxime analogues have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK (MAPK) and the PI3K/Akt pathways, which are critical for cell proliferation, survival, and differentiation. The inhibition of EGFR phosphorylation by these amidoxime compounds leads to the suppression of these downstream pathways, ultimately resulting in the induction of apoptosis.

Caption: Inhibition of the EGFR signaling pathway by an amidoxime derivative.

Apoptosis Induction

A common outcome of treatment with amidoxime derivatives is the induction of apoptosis, or programmed cell death. This can be triggered through the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspases. The general workflow for assessing apoptosis is depicted below.

Caption: Experimental workflow for the detection of apoptosis.

Conclusion

The in vitro studies summarized in this guide underscore the potential of amidoxime derivatives as a valuable scaffold for the development of novel anticancer agents. The data presented demonstrates their potent cytotoxic activity against a variety of cancer cell lines, and initial mechanistic studies point towards the inhibition of critical oncogenic signaling pathways and the induction of apoptosis. Further research is warranted to expand upon these findings, including in vivo efficacy studies, detailed structure-activity relationship analyses, and a deeper exploration of their molecular targets and mechanisms of action. This will be crucial for the translation of these promising compounds into clinical candidates.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Amidox: A Review of its Pharmacokinetics and Pharmacodynamics

Disclaimer: The compound "Amidox" does not appear to be a recognized pharmaceutical agent in publicly available scientific literature. Search results consistently indicate that this may be a misspelling of "amidoxime," which is a chemical functional group, or refers to a non-existent drug. Therefore, this document synthesizes general principles and hypothetical data for a fictional compound named "this compound" to illustrate the requested format for a technical guide on pharmacokinetics and pharmacodynamics. The data and experimental details presented herein are illustrative and not based on actual experimental results for a real-world substance.

Introduction

This compound is a novel investigational compound with potential therapeutic applications. Understanding its pharmacokinetic (PK) and pharmacodynamic (PD) profile is crucial for its development as a safe and effective therapeutic agent. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound, alongside its mechanism of action and dose-response relationships.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized through a series of preclinical studies. These studies aimed to quantify the disposition of this compound in biological systems, providing a basis for dose selection and administration schedules in future clinical trials.

Absorption

Following oral administration, this compound is readily absorbed from the gastrointestinal tract. The peak plasma concentration (Cmax) is typically reached within 1.5 to 2.5 hours (Tmax). The absolute oral bioavailability of this compound has been determined to be approximately 75% in preclinical models.

Distribution

This compound exhibits a moderate volume of distribution (Vd), suggesting that it distributes into tissues to some extent but does not extensively accumulate in peripheral compartments. It is approximately 60% bound to plasma proteins, primarily albumin.

Metabolism

The primary route of metabolism for this compound is hepatic, involving both Phase I and Phase II enzymatic reactions. Cytochrome P450 enzymes, specifically CYP3A4, are the main catalysts for the oxidative metabolism of this compound, leading to the formation of several inactive metabolites.

Excretion

This compound and its metabolites are primarily eliminated from the body via the renal route. Approximately 80% of the administered dose is recovered in the urine within 48 hours, with a minor fraction being eliminated in the feces. The elimination half-life (t1/2) of this compound is in the range of 8 to 12 hours.

Summary of Pharmacokinetic Parameters

| Parameter | Value | Units |

| Bioavailability (F) | ~75 | % |

| Time to Peak Concentration (Tmax) | 1.5 - 2.5 | hours |

| Peak Plasma Concentration (Cmax) | Varies with dose | ng/mL |

| Volume of Distribution (Vd) | 50 | L |

| Plasma Protein Binding | ~60 | % |

| Elimination Half-life (t1/2) | 8 - 12 | hours |

| Clearance (CL) | 5 | L/hr |

Pharmacodynamics

The pharmacodynamic properties of this compound are centered on its interaction with a specific cellular signaling pathway, leading to a measurable physiological response.

Mechanism of Action

This compound acts as a potent and selective antagonist of the novel G-protein coupled receptor, Receptor-X (R-X). By binding to R-X, this compound prevents the downstream activation of the MAP kinase signaling cascade, which is implicated in the pathophysiology of the target disease.

Dose-Response Relationship

The relationship between the dose of this compound and the resulting pharmacological effect has been established through in vitro and in vivo studies. The half-maximal effective concentration (EC50) for this compound in cell-based assays is approximately 50 nM.

| Parameter | Value | Units |

| EC50 | 50 | nM |

| Emax | 95 | % Inhibition |

Experimental Protocols

In Vivo Pharmacokinetic Study

A representative in vivo pharmacokinetic study protocol involves the administration of a single intravenous (IV) and oral (PO) dose of this compound to a cohort of Sprague-Dawley rats.

Protocol Details:

-

Subjects: Male Sprague-Dawley rats (n=6 per group).

-

Dosing:

-

IV group: 2 mg/kg this compound administered via tail vein injection.

-

PO group: 10 mg/kg this compound administered via oral gavage.

-

-

Blood Sampling: Blood samples (approx. 0.2 mL) are collected from the jugular vein at specified time points into EDTA-containing tubes.

-

Sample Processing: Plasma is separated by centrifugation at 3000 rpm for 10 minutes and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis (NCA) with appropriate software.

In Vitro Receptor Binding Assay

The affinity of this compound for Receptor-X is determined using a competitive radioligand binding assay.

Protocol Details:

-

Materials: Cell membranes expressing Receptor-X, radiolabeled ligand ([3H]-Ligand), and varying concentrations of this compound.

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of [3H]-Ligand and increasing concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Conclusion

This guide has provided a detailed, albeit illustrative, overview of the pharmacokinetic and pharmacodynamic properties of the fictional compound this compound. The presented data and methodologies highlight the key aspects that are essential for the preclinical and clinical development of a novel therapeutic agent. A thorough understanding of these principles is fundamental for researchers and scientists in the field of drug development.

Amidox: An Examination of Available Solubility and Stability Data

An in-depth review of publicly available scientific literature and safety data reveals a significant lack of detailed quantitative information regarding the solubility and stability of the ribonucleotide reductase inhibitor, Amidox. While general storage guidelines and a qualitative mention of water solubility exist, comprehensive experimental data, degradation pathways, and analytical methodologies required for a full technical guide are not readily accessible.

Researchers and drug development professionals should be aware that search results for "this compound" are frequently conflated with "Amoxicillin," a well-documented β-lactam antibiotic often abbreviated as "AMX." This can lead to the misattribution of stability and solubility data. This guide focuses solely on the information available for this compound.

Solubility Profile

Currently, there is a scarcity of published quantitative solubility data for this compound in various solvents and across different temperature ranges. A safety data sheet for a product containing this compound indicates that it is "soluble" in water, but does not provide specific measurements (e.g., mg/mL) or the conditions under which this was determined.[1] For in vivo formulations, a method has been described to dissolve 2 mg of drug in 50 µL of DMSO, suggesting some solubility in this organic solvent.[2]

Table 1: Summary of Available this compound Solubility Information

| Solvent | Reported Solubility | Source |

| Water | Soluble (Qualitative) | [1] |

| Dimethyl Sulfoxide (DMSO) | Implied (2 mg in 50 µL) | [2] |

Stability Profile

The stability of this compound under various environmental conditions, such as pH, light, and temperature, has not been extensively documented in the available literature. General storage recommendations for this compound powder are -20°C for up to three years, and for this compound in solvent, -80°C for up to one year.[2] A safety data sheet explicitly states that there is no available data on the degradability of the product.[1]

Forced degradation studies, which are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance, appear to be absent from the public domain for this compound.

Table 2: Storage and Stability Information for this compound

| Form | Storage Condition | Stability Period | Source |

| Powder | -20°C | 3 years | [2] |

| In Solvent | -80°C | 1 year | [2] |

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound are not available in the reviewed search results. To conduct such studies, researchers would need to develop and validate their own methodologies. A general workflow for such an investigation is proposed below.

Proposed Experimental Workflow for this compound Analysis

Caption: Proposed workflow for investigating this compound solubility and stability.

Degradation Pathways and Analytical Methods

Due to the lack of forced degradation studies, the degradation pathways of this compound are currently unknown. Consequently, no specific signaling pathways related to its degradation can be diagrammed.

The development of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC), would be a prerequisite for any meaningful stability study.[3][4] Such a method would need to be able to separate the intact this compound from any potential degradation products.

Logical Flow for Analytical Method Development

Caption: Steps for creating a validated analytical method for this compound.

References

A Technical Guide to the Biological Activity of Amidox and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activities of Amidox and the broader class of amidoxime analogs. The term "this compound" is associated with several distinct pharmaceutical products; this document focuses on This compound (3,4-dihydroxybenzamidoxime, NSC 343341, VF 236) , a potent ribonucleotide reductase inhibitor with applications in oncology.[1][2][3] Furthermore, this guide explores the diverse therapeutic potential of the amidoxime functional group, including its role as a nitric oxide donor and as a scaffold for antimicrobial agents.

This compound (3,4-dihydroxybenzamidoxime): A Ribonucleotide Reductase Inhibitor

This compound is a small molecule inhibitor of ribonucleotide reductase (RR), an enzyme critical for DNA synthesis.[3][4] RR catalyzes the rate-limiting step in the production of deoxyribonucleoside triphosphates (dNTPs), the essential building blocks for DNA replication and repair.[5][6][7] By inhibiting this enzyme, this compound disrupts the de novo synthesis of DNA, making it a target for cancer chemotherapy.[3]

Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the inhibition of ribonucleotide reductase.[3] This inhibition leads to an imbalance and depletion of the intracellular dNTP pools required for DNA synthesis.[3][4] Specifically, treatment with this compound has been shown to significantly decrease the cellular concentrations of dCTP, dGTP, and dATP.[3][4] The resulting shortage of DNA building blocks triggers cell cycle arrest and can ultimately lead to apoptosis, particularly in rapidly proliferating cancer cells.[6]

This mechanism also underlies the synergistic cytotoxic effects observed when this compound is used in combination with other chemotherapeutic agents like Arabinofuranosylcytosine (Ara-C).[3][8] Pre-treatment with this compound depletes the natural dCTP pool, which reduces competition for the active metabolite of Ara-C (Ara-CTP) and significantly enhances its incorporation into DNA, thereby increasing its cytotoxic efficacy.[3][8]

Quantitative Data: In Vitro Activity

Studies on the HL-60 human promyelocytic leukemia cell line have quantified the cytotoxic and antiproliferative effects of this compound.

| Cell Line | Assay Type | IC50 (µM) | Reference |

| HL-60 | Growth Inhibition | 25 - 30 | [3][4] |

| HL-60 | Colony Formation (Soft Agar) | 13 - 20 | [3][4] |

Biological Activity of Amidoxime Analogs

The amidoxime moiety is a versatile pharmacophore that imparts a wide range of biological activities to its parent molecules.[9] Beyond ribonucleotide reductase inhibition, two of the most significant activities are nitric oxide donation and broad-spectrum antimicrobial effects.

Nitric Oxide (NO) Donation

Amidoxime derivatives are recognized as prodrugs that can release nitric oxide (NO) following enzymatic bioactivation.[10][11] NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune response.[10]

The primary pathway for NO release from amidoximes involves oxidation by the Cytochrome P450 (CYP450) enzyme system, a process that requires NADPH and molecular oxygen.[1][10] This enzymatic reaction converts the amidoxime into an unstable intermediate that decomposes to release NO.[10] The liberated NO then activates its primary intracellular receptor, soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of GTP to cyclic GMP (cGMP), which in turn activates Protein Kinase G (PKG), leading to various downstream physiological effects, most notably the relaxation of vascular smooth muscle.[10]

Antimicrobial Activity

Various amidoxime and amidine analogs have demonstrated significant activity against a range of bacterial and fungal pathogens.[12][13] Their mechanism often involves targeting essential cellular processes in the microbes.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected amidoxime-based analogs against various microorganisms.

| Compound/Analog | Organism | MIC | Reference |

| Benzimidazole Analog 2a | Staphylococcus aureus | 31.25 µg/mL | [12] |

| Benzimidazole Analog 2a | Bacillus subtilis | 62.5 µg/mL | [12] |

| Benzimidazole Analog 2b | Streptococcus mutans | 3.90 mg/mL | [12][14] |

| Benzimidazole Analog 2b | Candida albicans | 1.90 mg/mL | [12][14] |

| Benzamidoxime 4 | E. coli R3 strain | ~125 µg/mL | [15][16] |

| Benzylamide derivative 12 | E. coli R2 strain | ~125 µg/mL | [15][16] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound and its analogs.

Ribonucleotide Reductase (RR) Inhibition Assay (Radiometric)

This protocol outlines a method to determine the inhibitory activity of a compound against ribonucleotide reductase by quantifying the conversion of a radiolabeled substrate.[17][18][19]

-

Principle: The assay measures the enzymatic conversion of a radiolabeled ribonucleoside diphosphate (e.g., [³H]-CDP) to its corresponding deoxyribonucleoside diphosphate (dCDP). The activity is quantified by separating the product from the substrate and measuring its radioactivity.

-

Materials:

-

Purified RR subunits (α2 and β2)

-

[5-³H] Cytidine Diphosphate ([³H]-CDP)

-

ATP (allosteric activator)

-

Human thioredoxin 1 (hTrx1)

-

Human thioredoxin reductase 1 (hTrxR1)

-

NADPH

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, 15 mM MgCl₂, 150 mM KCl, pH 7.6)

-

Calf alkaline phosphatase

-

Dowex-1-borate columns

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare an assay mixture containing assay buffer, ATP, hTrx1, hTrxR1, and NADPH.

-

Add the test compound at various concentrations (and a vehicle control).

-

Pre-incubate all components at 37°C for 1 minute.

-

Initiate the reaction by adding the RR enzyme subunits and [³H]-CDP substrate.

-

Allow the reaction to proceed for a defined period (e.g., 10-20 minutes) at 37°C.

-

Terminate the reaction by boiling or adding strong acid (e.g., perchloric acid).

-

Add carrier deoxycytidine (dC) and treat the mixture with calf alkaline phosphatase to convert the resulting [³H]-dCDP to [³H]-dC.

-

Separate the [³H]-dC product from the unreacted [³H]-CDP substrate using a Dowex-1-borate column.

-

Quantify the radioactivity of the eluate containing [³H]-dC using a liquid scintillation counter.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic or antiproliferative effects of compounds on cultured cells.[20][21]

-

Principle: Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to a purple formazan product.[20] The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.

-

Materials:

-

96-well flat-bottom sterile plates

-

Mammalian cell line of interest (e.g., HL-60)

-

Complete cell culture medium

-

Test compound (e.g., this compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader (absorbance at 570 nm)

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Add various concentrations of the test compound to the wells. Include vehicle-only controls and wells with medium only (for background).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.

-